molecular formula C15H24 B1246303 Pentalenene

Pentalenene

Cat. No. B1246303
M. Wt: 204.35 g/mol
InChI Key: YGIVIHRLDOVJLL-GUIRCDHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentalenene is a sesquiterpene and an ortho-fused tricyclic hydrocarbon.

Scientific Research Applications

Pentalenene Synthase: Molecular Insights and Expression

Pentalenene synthase, a key enzyme in the formation of the sesquiterpene hydrocarbon pentalenene, was extensively studied, leading to its purification, cloning, and expression in Escherichia coli. This enzyme, originating from Streptomyces UC5319, plays a crucial role in catalyzing the cyclization of farnesyl diphosphate to pentalenene. The detailed molecular and kinetic characterization of both the native and recombinant pentalenene synthase offers valuable insights into its function and potential applications in biosynthesis and biotechnology (Cane et al., 1994).

Computational Insights into Pentalenene Formation

Quantum chemical computations have been employed to study the polycyclization pathways of the farnesyl cation leading to pentalenene. These studies revealed two distinct pathways, each involving unique intermediates, and highlighted the role of pentalenene synthase in regulating proton removal during the cyclization process. This computational approach not only enhances our understanding of pentalenene's formation but also supports experimental studies on pentalenene synthase (Gutta & Tantillo, 2006).

Isotopically Sensitive Branching in Pentalenene Synthesis

The synthesis of pentalenene and its isotopic branching was analyzed using the H309A mutant of pentalenene synthase. This research provided support for a mechanism involving a 7-protoilludyl cation, initially predicted through quantum-chemical calculations. This study offers a mechanistic understanding of the enzyme-catalyzed carbocation cascade reaction leading to pentalenene (Zu et al., 2012).

Structural Analysis of Pentalenene Synthase

The crystal structure of pentalenene synthase provided significant insights into the active site features responsible for the cyclization of farnesyl diphosphate to pentalenene. This structural analysis revealed how the enzyme's active site serves as a template to stabilize reactive carbocation intermediates, offering a deeper understanding of terpenoid cyclization reactions in biological systems (Lesburg et al., 1997).

Pentalenene in Antibiotic Biosynthesis

A gene cluster encoding enzymes for the biosynthesis of the antibiotic pentalenolactone was identified in Streptomyces avermitilis. This cluster includes genes like ptlI, encoding a cytochrome P450 enzyme that plays a role in the oxidation of pentalenene. The discovery of this gene cluster is a significant step in understanding the biosynthesis of pentalenolactone, an important sesquiterpene antibiotic, and the role of pentalenene therein (Quaderer et al., 2006; Tetzlaff et al., 2006).

properties

Product Name

Pentalenene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene

InChI

InChI=1S/C15H24/c1-10-7-12-8-14(3,4)9-15(12)11(2)5-6-13(10)15/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1

InChI Key

YGIVIHRLDOVJLL-GUIRCDHDSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC(C[C@H]3C=C2C)(C)C

Canonical SMILES

CC1CCC2C13CC(CC3C=C2C)(C)C

synonyms

pentalenene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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